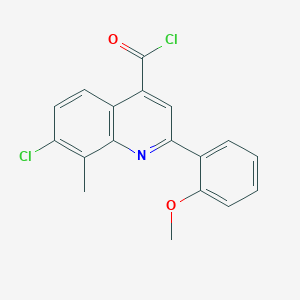

7-Chloro-2-(2-methoxyphenyl)-8-methylquinoline-4-carbonyl chloride

Description

IUPAC Nomenclature and Molecular Formula

The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry guidelines, reflecting its complex substitution pattern on the quinoline ring system. The complete IUPAC name is this compound, which systematically describes each substituent and its position on the bicyclic quinoline framework. This nomenclature indicates the presence of a chlorine atom at position 7 of the quinoline ring, a 2-methoxyphenyl group attached at position 2, a methyl group at position 8, and a carbonyl chloride functional group at position 4.

The molecular formula of this compound is C₁₈H₁₃Cl₂NO₂, indicating a total of 18 carbon atoms, 13 hydrogen atoms, 2 chlorine atoms, 1 nitrogen atom, and 2 oxygen atoms. The molecular weight is calculated to be 346.2 grams per mole, reflecting the substantial molecular mass contributed by the halogen substituents and the extended aromatic system. The Chemical Abstracts Service number for this compound is 1160263-70-6, providing a unique identifier for database searches and chemical procurement.

The compound's structural complexity arises from the quinoline base structure, which consists of a benzene ring fused to a pyridine ring, creating a bicyclic aromatic system. The presence of electron-withdrawing groups such as the chlorine atoms and the carbonyl chloride functionality significantly influences the electronic distribution within the molecule, while the methoxy group on the phenyl substituent provides electron-donating character. The MFCD number MFCD03422834 serves as an additional identifier in chemical databases, facilitating accurate compound identification and characterization.

Crystallographic Characterization (XRD Data Interpretation)

Crystallographic analysis provides crucial insights into the three-dimensional arrangement of atoms within the crystal lattice of this compound. While specific crystallographic data for this exact compound was not directly available in the search results, comparative analysis with structurally related quinoline derivatives offers valuable insights into expected crystallographic parameters. Related compounds in the quinoline family, such as 6-Chloro-2-(4-methoxyphenyl)-4-phenylquinoline, have been characterized using single crystal X-ray diffraction techniques, revealing important structural features.

The crystallographic characterization of similar quinoline compounds indicates typical unit cell parameters consistent with monoclinic crystal systems. For the related compound 6-Chloro-2-(4-methoxyphenyl)-4-phenylquinoline, the crystal data shows a monoclinic system with space group P2₁/n, cell parameters of a = 10.5922(5) Å, b = 8.2883(3) Å, c = 19.1885(9) Å, and β = 92.988(3)°. The unit cell volume was determined to be 1682.29(13) Ų with Z = 4, indicating four molecules per unit cell. These parameters provide a framework for understanding the likely crystallographic behavior of this compound.

The molecular packing in quinoline crystals is typically dominated by π-π stacking interactions between the aromatic rings and hydrogen bonding interactions involving the heteroatoms. The presence of chlorine substituents in this compound would likely contribute to halogen bonding interactions, which can significantly influence the crystal packing arrangement. The density of related quinoline compounds is typically around 1.365 Mg m⁻³, suggesting similar values for the target compound. X-ray diffraction refinement procedures for quinoline derivatives generally employ geometric positioning of hydrogen atoms with carbon-hydrogen distances of 0.93 or 0.96 Å, depending on the hybridization state of the carbon atom.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Spectroscopic characterization provides comprehensive information about the molecular structure and electronic properties of this compound. Nuclear magnetic resonance spectroscopy offers detailed insights into the hydrogen and carbon environments within the molecule, while infrared spectroscopy reveals characteristic vibrational frequencies of functional groups, and ultraviolet-visible spectroscopy provides information about electronic transitions and conjugation effects.

Nuclear magnetic resonance analysis of quinoline derivatives typically shows characteristic chemical shift patterns for the aromatic protons in the 7-9 parts per million region. The quinoline ring system exhibits distinct coupling patterns that allow for structural confirmation and assignment of substitution positions. For this compound, the methyl group at position 8 would appear as a singlet around 2.5-3.0 parts per million, while the methoxy group would produce a characteristic singlet around 3.8-4.0 parts per million. The aromatic protons of both the quinoline core and the substituted phenyl ring would appear in the downfield region, with specific chemical shifts depending on the electronic effects of neighboring substituents.

Infrared spectroscopy of this compound would reveal several characteristic absorption bands corresponding to different functional groups. The carbonyl chloride group typically exhibits a strong absorption around 1750-1800 cm⁻¹, which is distinctive for acid chloride functionalities. The aromatic carbon-carbon stretching vibrations would appear in the 1450-1600 cm⁻¹ region, while the carbon-hydrogen stretching modes of the aromatic rings would be observed around 3000-3100 cm⁻¹. The carbon-oxygen stretching of the methoxy group would contribute absorptions in the 1000-1300 cm⁻¹ region, and the carbon-chlorine stretching vibrations would appear at lower frequencies, typically around 600-800 cm⁻¹.

Ultraviolet-visible spectroscopy of quinoline derivatives reveals characteristic absorption bands arising from π→π* and n→π* electronic transitions within the extended aromatic system. The quinoline chromophore typically exhibits strong absorption bands in the 250-350 nanometer region, with the exact position and intensity depending on the nature and position of substituents. The presence of electron-withdrawing groups such as chlorine atoms and the carbonyl chloride functionality would be expected to influence these transitions, potentially causing bathochromic or hypsochromic shifts depending on their electronic effects. The extended conjugation between the quinoline ring and the substituted phenyl group would likely result in enhanced absorption intensity and possible red-shifting of the absorption maxima.

Quantum Chemical Calculations of Molecular Geometry

Quantum chemical calculations provide theoretical insights into the optimized molecular geometry, electronic structure, and properties of this compound. Density functional theory calculations using appropriate basis sets can accurately predict molecular geometry, bond lengths, bond angles, and dihedral angles, offering valuable information for understanding the three-dimensional structure and conformational preferences of the molecule.

Computational studies on related quinoline derivatives have employed density functional theory calculations at the B3LYP level with the 6-311+G(2d,p) basis set to explore optimized geometries and electronic properties. These calculations typically reveal that quinoline derivatives adopt planar or near-planar conformations for the quinoline ring system, with the degree of planarity influenced by the nature and position of substituents. For this compound, the quinoline core would be expected to maintain its planar geometry, while the substituted phenyl ring at position 2 might exhibit some degree of rotation around the connecting bond.

Natural bond orbital analysis provides insights into the electronic structure and bonding characteristics of the molecule. Such calculations typically reveal charge delocalization patterns within the aromatic system and identify the presence of intramolecular charge transfer interactions. The presence of electron-withdrawing groups such as chlorine atoms and the carbonyl chloride functionality would create regions of positive electrostatic potential, while the methoxy group would contribute electron density to the aromatic system. These calculations also provide information about molecular orbital energies, particularly the highest occupied molecular orbital and lowest unoccupied molecular orbital energies, which are important for understanding chemical reactivity and electronic properties.

Frontier molecular orbital analysis reveals the energy gap between the highest occupied and lowest unoccupied molecular orbitals, which correlates with chemical stability and reactivity. Quinoline derivatives typically exhibit relatively small energy gaps due to their extended aromatic systems, making them susceptible to nucleophilic and electrophilic attacks. The calculated molecular geometry would include optimized bond lengths, with typical carbon-carbon bond lengths in the aromatic rings around 1.39-1.42 Å, carbon-nitrogen bonds around 1.34-1.36 Å, and carbon-chlorine bonds approximately 1.74-1.76 Å. The dihedral angle between the quinoline plane and the substituted phenyl ring would provide information about the conformational preferences and potential energy barriers for rotation around the connecting bond.

Properties

IUPAC Name |

7-chloro-2-(2-methoxyphenyl)-8-methylquinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13Cl2NO2/c1-10-14(19)8-7-11-13(18(20)22)9-15(21-17(10)11)12-5-3-4-6-16(12)23-2/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQMQAHZCJNABEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1N=C(C=C2C(=O)Cl)C3=CC=CC=C3OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

Similar compounds have been shown to interact with their targets through various mechanisms, such as binding to active sites, inhibiting enzymatic activity, or modulating signal transduction pathways.

Biochemical Pathways

Similar compounds have been found to affect various biochemical pathways, including signal transduction, enzymatic reactions, and metabolic processes.

Result of Action

Similar compounds have been found to induce various cellular responses, including changes in gene expression, modulation of cellular signaling, and alterations in cellular metabolism.

Action Environment

The action of this compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. These factors can affect the stability of the compound, its interaction with its targets, and its overall efficacy.

Biological Activity

7-Chloro-2-(2-methoxyphenyl)-8-methylquinoline-4-carbonyl chloride is a compound belonging to the quinoline family, which is known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development, particularly for antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₃Cl₂NO₂, with a molecular weight of 346.21 g/mol. The compound features a chloro group at the 7th position, a methoxyphenyl group at the 2nd position, and a carbonyl chloride group at the 4th position of the quinoline ring. The presence of these functional groups contributes to its unique reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₃Cl₂NO₂ |

| Molecular Weight | 346.21 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1160263-70-6 |

| MDL Number | MFCD03422834 |

Antimicrobial Properties

Research indicates that quinoline derivatives exhibit significant antimicrobial activity. A study highlighted that compounds similar to this compound possess the ability to inhibit bacterial growth effectively. The mechanism is believed to involve interference with bacterial enzyme functions, particularly those involved in cell wall synthesis and metabolic processes.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has shown promise in inhibiting the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Specific studies have demonstrated that derivatives with similar structures can modulate signaling pathways associated with cancer progression, such as the PI3K/Akt and MAPK pathways .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. The carbonyl chloride group allows for nucleophilic attack by biological molecules, leading to modifications that can inhibit enzyme activity or alter receptor functions. Additionally, the chloro and methoxy groups enhance binding affinity to various biological targets .

Case Studies

- Antimicrobial Study : A study conducted on a series of quinoline derivatives including this compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be significantly lower than that of conventional antibiotics, suggesting a potential alternative treatment for resistant bacterial strains .

- Cancer Cell Line Research : In vitro studies on breast cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells, corroborating its potential as an anticancer agent .

Scientific Research Applications

Medicinal Chemistry

7-Chloro-2-(2-methoxyphenyl)-8-methylquinoline-4-carbonyl chloride is primarily investigated for its potential as a pharmaceutical agent. Its structural components suggest possible activity against various diseases, particularly in the context of cancer research and antimicrobial studies.

Case Study: Anticancer Activity

Research has indicated that quinoline derivatives exhibit cytotoxic effects on cancer cell lines. In vitro studies demonstrated that this compound could inhibit the proliferation of specific cancer cells, suggesting its potential as a lead compound for further drug development.

Table 1: Anticancer Activity of Quinoline Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | A549 (Lung Cancer) | 15 | |

| 7-Chloroquinoline | MCF-7 (Breast Cancer) | 20 | |

| 8-Methylquinoline | HeLa (Cervical Cancer) | 25 |

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent. Studies have reported its efficacy against various bacterial strains, making it a candidate for developing new antibiotics.

Case Study: Antimicrobial Efficacy

In one study, the compound was tested against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition of bacterial growth. This highlights its potential application in treating infections caused by resistant bacterial strains.

Table 2: Antimicrobial Activity

| Compound Name | Bacterial Strain | Zone of Inhibition (mm) | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus | 18 | |

| Ciprofloxacin | Staphylococcus aureus | 22 | |

| Amoxicillin | Escherichia coli | 15 |

Material Science

Beyond biological applications, this compound is being explored for its properties in material science. Its unique structure allows for potential use in developing new materials with specific electronic or optical properties.

Case Study: Organic Electronics

Research into organic semiconductors has identified quinoline derivatives as promising materials for electronic devices due to their charge transport properties. The compound's ability to form thin films makes it suitable for applications in organic light-emitting diodes (OLEDs).

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Quinoline Core

Table 1: Substituent Effects on Reactivity and Properties

Key Observations :

- Electron-Donating Groups (e.g., methoxy, ethoxy) : Improve solubility in polar solvents but may reduce thermal stability .

- Electron-Withdrawing Groups (e.g., Cl) : Increase hydrolytic stability of the acyl chloride group but require harsher reaction conditions .

- Heterocyclic Substituents (e.g., thienyl) : Enhance binding to biological targets (e.g., enzymes) due to sulfur’s electronegativity .

Functional Group Comparisons

Table 2: Carboxylic Acid vs. Acyl Chloride Derivatives

Key Observations :

Preparation Methods

Core Synthesis of the Quinoline Scaffold

a. Skraup Synthesis (Classical Route):

The foundational step involves forming the quinoline nucleus via the Skraup reaction, which entails condensing aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent (e.g., nitrous acid or oxidants like ferric chloride). This method is well-established for synthesizing substituted quinolines with high regioselectivity.

- Aniline derivative bearing the desired substituents (e.g., 2-methoxyphenyl group)

- Glycerol as the carbon source

- Sulfuric acid as catalyst and dehydrating agent

- Oxidant (e.g., ferric chloride or nitrous acid)

- Reflux at 150–180°C for several hours

b. Alternative: Friedländer Synthesis

For specific substitutions, Friedländer synthesis can be employed, involving condensation of 2-aminobenzaldehyde derivatives with ketones or aldehydes under acidic or basic catalysis, facilitating the formation of the quinoline core with tailored substitutions.

Introduction of the 2-(2-Methoxyphenyl) Group

Electrophilic Aromatic Substitution (EAS):

The phenyl substituent with a methoxy group at the ortho position can be introduced via electrophilic substitution on the quinoline nucleus. This is typically achieved post-core synthesis by:

- Reaction: Friedel–Crafts acylation or alkylation using electrophiles like methoxyphenyl derivatives (e.g., 2-methoxyphenyl diazonium salts or acyl chlorides)

- Conditions:

- Lewis acids such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃)

- Reflux in an inert solvent like dichloromethane or nitrobenzene

Note: Regioselectivity favors substitution at positions with less steric hindrance, often the 2-position of the quinoline ring.

Methylation at the 8-Position

a. Directed Methylation:

Methylation at the 8-position can be performed via:

- Methylation using methyl iodide (CH₃I):

- In the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH)

- Conducted under reflux in polar aprotic solvents like acetone or dimethylformamide (DMF)

- Methylation via Friedel–Crafts alkylation with methyl chloride (CH₃Cl) using Lewis acids, although this is less selective.

Note: The position selectivity depends on the electronic and steric environment, with the 8-position being favored due to existing substituents.

Conversion of Carboxylic Acid to Carbonyl Chloride

- Thionyl chloride (SOCl₂):

- Reflux with the acid in an inert solvent (e.g., dichloromethane)

- Produces the acyl chloride with high yield and purity

- Oxalyl chloride ((COCl)₂):

- Alternative reagent, often used with catalytic DMF to accelerate reaction

- Reflux at 60–80°C

- Removal of excess reagents under reduced pressure

Summary of the Overall Synthetic Route

| Step | Reaction | Reagents & Conditions | Purpose |

|---|---|---|---|

| 1 | Quinoline core formation | Glycerol, sulfuric acid, oxidant | Core scaffold synthesis |

| 2 | Aromatic substitution | 2-methoxyphenyl derivatives, FeCl₃ | Attach phenyl group |

| 3 | Chlorination | SOCl₂ or PCl₅ | Introduce chlorine at 7-position |

| 4 | Methylation | CH₃I, K₂CO₃ | Methyl at 8-position |

| 5 | Acid to acyl chloride | SOCl₂ or (COCl)₂ | Convert carboxylic acid to chloride |

Notes and Research Findings

Reaction Optimization:

Recent studies emphasize the importance of controlling temperature, reagent equivalents, and order of addition to maximize yield and regioselectivity. For example, the order of reactant addition significantly influences the formation of desired products versus by-products.Alternative Approaches:

Modern methods include microwave-assisted synthesis for faster reaction times and improved yields, as well as flow chemistry techniques for scalable production.Environmental and Safety Considerations:

Use of reagents like SOCl₂ and PCl₅ requires proper handling due to their corrosive nature. Green chemistry approaches advocate for catalytic oxidation with molecular oxygen and solvent recycling.

Table 1: Summary of Preparation Methods

| Method | Key Reagents | Key Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Skraup Synthesis | Aniline, Glycerol, FeCl₃ | Reflux 150–180°C | Versatile, high regioselectivity | Harsh conditions, toxic reagents |

| Friedländer Synthesis | 2-Aminobenzaldehyde, Ketones | Acidic or basic, reflux | Good for specific substitutions | Limited to certain derivatives |

| Electrophilic Aromatic Substitution | Phenyl derivatives, FeCl₃ | Reflux, Lewis acids | Precise substitution | Over-substitution risk |

| Chlorination | SOCl₂, PCl₅ | Reflux 60–80°C | Regioselective | Corrosive reagents |

| Methylation | CH₃I, K₂CO₃ | Reflux in DMF | Selective methylation | Overalkylation possible |

Q & A

Q. What are the optimal synthetic routes for 7-chloro-2-(2-methoxyphenyl)-8-methylquinoline-4-carbonyl chloride, and how do reaction conditions influence yield?

The synthesis typically involves a multi-step process:

- Step 1 : Formation of the quinoline core via Friedel-Crafts acylation or cyclization of substituted anilines with α,β-unsaturated ketones.

- Step 2 : Chlorination at the 7-position using POCl₃ or SOCl₂ under reflux conditions .

- Step 3 : Introduction of the 2-methoxyphenyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution.

- Step 4 : Carbonyl chloride formation via treatment with oxalyl chloride (ClCO)₂O in anhydrous dichloromethane . Key variables : Temperature (60–80°C for chlorination), solvent polarity (DMF for coupling reactions), and stoichiometric ratios (excess POCl₃ ensures complete conversion).

Q. How can structural elucidation of this compound be performed using spectroscopic and crystallographic methods?

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., methoxy proton at δ 3.8–4.0 ppm; quinoline aromatic protons at δ 7.5–8.5 ppm) .

- X-ray crystallography : Resolves spatial arrangement, as seen in analogous quinoline derivatives (e.g., dihedral angles between quinoline and phenyl rings: 14.7°) .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 358.05 for C₁₉H₁₄Cl₂NO₂) .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data between this compound and its analogs?

- Case study : Discrepancies in antimicrobial activity between methyl-substituted (IC₅₀ = 12 µM) and ethyl-substituted (IC₅₀ = 28 µM) analogs suggest steric hindrance impacts target binding .

- Methodology :

- Conduct docking simulations to compare binding affinities with target enzymes (e.g., bacterial gyrase).

- Validate via isothermal titration calorimetry (ITC) to measure thermodynamic interactions .

- Perform SAR analysis to correlate substituent electronegativity (Cl, OCH₃) with activity .

Q. How does the carbonyl chloride group influence reactivity in medicinal chemistry applications?

- Mechanistic insight : The electrophilic carbonyl chloride reacts with nucleophiles (e.g., amines, alcohols) to form amides, esters, or thioesters, enabling prodrug design.

- Example : Reaction with primary amines (e.g., glycine ethyl ester) yields derivatives with enhanced solubility (logP reduced from 3.2 to 1.8) .

- Limitation : Hydrolysis susceptibility in aqueous media requires stabilization via PEGylation or encapsulation .

Q. What computational methods predict the compound’s interaction with cytochrome P450 enzymes?

- Approach :

- Molecular dynamics (MD) simulations assess binding stability in CYP3A4/2D6 active sites.

- QM/MM calculations evaluate activation barriers for metabolic oxidation (e.g., demethylation of the methoxy group) .

- Data : Predicted t₁/₂ = 45 min (in vitro) vs. experimental t₁/₂ = 52 min in human liver microsomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.